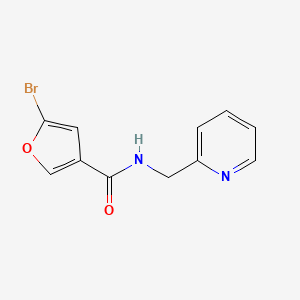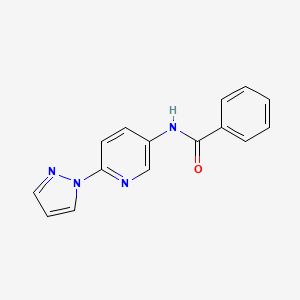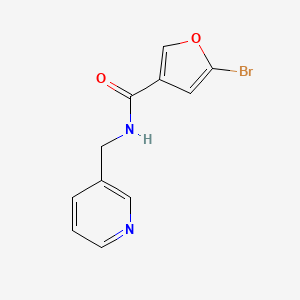
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, also known as MQC, is a chemical compound that has been extensively studied for its potential use in scientific research. MQC is a heterocyclic compound that contains both a pyridine and a quinoline ring, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or enzymes in cells. In the case of its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to bind specifically to zinc ions, resulting in a change in its fluorescence properties. In the case of its use as an anti-cancer agent, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is thought to induce apoptosis in cancer cells by disrupting specific pathways involved in cell survival.
Biochemical and Physiological Effects:
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to zinc ions and induce apoptosis in cancer cells, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been shown to have antioxidant properties. This makes it a potential candidate for further research into the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its ability to selectively bind to zinc ions. This makes it a useful tool for studying the role of zinc ions in biological systems. Additionally, its ability to induce apoptosis in cancer cells makes it a promising candidate for further research into potential cancer treatments.
One of the limitations of using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide in lab experiments is its potential toxicity. While studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is relatively non-toxic, further research is needed to fully understand its safety profile. Additionally, its specificity for zinc ions may limit its usefulness in certain experiments where other metal ions are of interest.
Orientations Futures
There are several potential future directions for research on N-(6-methylpyridin-2-yl)quinoline-8-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is its potential as a fluorescent probe for the detection of metal ions. Further studies are needed to develop more sensitive and selective methods for detecting zinc ions using N-(6-methylpyridin-2-yl)quinoline-8-carboxamide.
Finally, further research is needed to fully understand the safety profile of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide, particularly in vivo. This will be important for determining its potential as a therapeutic agent.
Méthodes De Synthèse
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide can be synthesized using a variety of methods, including the reaction of 2-acetylpyridine with 8-aminoquinoline in the presence of a palladium catalyst. This method results in the formation of N-(6-methylpyridin-2-yl)quinoline-8-carboxamide with a yield of around 70%. Other methods for synthesizing N-(6-methylpyridin-2-yl)quinoline-8-carboxamide include the reaction of 2-chloro-6-methylpyridine with 8-aminoquinoline, and the reaction of 2-amino-6-methylpyridine with 8-chloroquinoline.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has been shown to have a variety of potential applications in scientific research. One of its main uses is as a fluorescent probe for the detection of metal ions, particularly zinc ions. N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to selectively bind to zinc ions, and this binding results in a change in its fluorescence properties. This makes N-(6-methylpyridin-2-yl)quinoline-8-carboxamide a useful tool for studying the role of zinc ions in biological systems.
In addition to its use as a fluorescent probe, N-(6-methylpyridin-2-yl)quinoline-8-carboxamide has also been studied for its potential as an anti-cancer agent. Studies have shown that N-(6-methylpyridin-2-yl)quinoline-8-carboxamide is able to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for further research into potential cancer treatments.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-2-9-14(18-11)19-16(20)13-8-3-6-12-7-4-10-17-15(12)13/h2-10H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBQWFMEWOJGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)quinoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)



![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)





![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)

